molecular formula C13H19NO3 B6169733 tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate CAS No. 2413898-08-3

tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate

Cat. No. B6169733
CAS RN: 2413898-08-3
M. Wt: 237.3
InChI Key:
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Description

Tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate (TBHMC) is an organophosphate compound that is used in a variety of applications. It is a synthetic compound and has been used in a range of scientific and industrial applications. TBHMC has been used as a pesticide, a corrosion inhibitor, a plasticizer, and as a flame retardant. It has also been used in the synthesis of pharmaceuticals and in the production of polymers. TBHMC has been studied extensively in recent years due to its potential applications in various fields.

Mechanism of Action

Tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate is believed to act by inhibiting the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the level of acetylcholine in the body, which can cause a variety of effects, depending on the location of the enzyme. In the case of tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate, it is believed to act on the nervous system, leading to a variety of effects.
Biochemical and Physiological Effects
tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the body. This can lead to a variety of effects, including increased muscle contraction, increased heart rate, increased sweating, increased salivation, increased respiration, and increased blood pressure. It has also been found to have an effect on the central nervous system, leading to increased alertness and increased cognitive function.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it is relatively inexpensive and has a high yield when synthesized. However, one of the main limitations is that it is toxic, and should be handled with extreme care. Additionally, it is not water soluble, which can make it difficult to use in some experiments.

Future Directions

There are numerous potential future directions for tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate research. One potential area of research is the development of more efficient synthesis methods. Additionally, research could be conducted to explore the potential applications of tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate in other areas, such as medicine and agriculture. Additionally, research could be conducted to explore the potential biochemical and physiological effects of tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate on humans and other organisms. Finally, research could be conducted to explore the potential environmental effects of tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate.

Synthesis Methods

Tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of tert-butyl alcohol with 4-methylphenylmethylcarbamate. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The reaction yields the desired product with a yield of around 80%. Alternatively, tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate can be synthesized by the reaction of tert-butyl chloride with 4-methylphenylmethylcarbamate in the presence of a base such as sodium hydroxide. The reaction yields the desired product with a yield of around 90%.

Scientific Research Applications

Tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate has been studied extensively in recent years due to its potential applications in various fields. It has been used as a pesticide, a corrosion inhibitor, a plasticizer, and as a flame retardant. It has also been used in the synthesis of pharmaceuticals and in the production of polymers. tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate has been found to be effective in controlling a variety of pests, including aphids, mites, and whiteflies. It has also been used in the synthesis of various drugs, including anti-cancer drugs and antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 3-hydroxy-4-methylbenzyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "3-hydroxy-4-methylbenzyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Add 3-hydroxy-4-methylbenzyl chloride to the solution and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2413898-08-3

Product Name

tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate

Molecular Formula

C13H19NO3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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